ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate
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Overview
Description
Ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[86002,7012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a tetracyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate typically involves multiple steps:
Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often starting from simpler precursors.
Introduction of the furan-2-carbonyl group: This step may involve the use of furan-2-carboxylic acid or its derivatives, which are reacted with the tetracyclic core under specific conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Its unique structure may allow it to act as a catalyst in certain organic reactions.
Biology and Medicine
Drug Development: Due to its complex structure, it may serve as a lead compound in the development of new pharmaceuticals.
Biological Studies: It can be used in studies to understand the interactions of complex organic molecules with biological systems.
Industry
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate: can be compared with other tetracyclic compounds that have similar core structures but different substituents.
Uniqueness
Structural Complexity: The presence of the furan ring and the specific arrangement of the tetracyclic core make it unique.
Functional Groups: The combination of carbonyl, ester, and aromatic groups provides a diverse range of chemical reactivity.
Properties
Molecular Formula |
C28H22N2O6 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate |
InChI |
InChI=1S/C28H22N2O6/c1-2-35-28(34)17-9-11-18(12-10-17)30-26(32)21-22(27(30)33)24(25(31)20-8-5-15-36-20)29-14-13-16-6-3-4-7-19(16)23(21)29/h3-15,21-24H,2H2,1H3/t21-,22+,23?,24-/m0/s1 |
InChI Key |
LSWGBEIVAZYFEB-UZLDWMDBSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H](C2=O)C4C5=CC=CC=C5C=CN4[C@@H]3C(=O)C6=CC=CO6 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=C4)C(=O)C6=CC=CO6 |
Origin of Product |
United States |
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